molecular formula C17H18N2O2S B11687252 4-(2-Ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(2-Ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11687252
M. Wt: 314.4 g/mol
InChI Key: RAOSUHAWSOXLIJ-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a prop-2-en-1-ylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-ethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent functional group transformations to yield the desired tetrahydropyridine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)phenylacetic acid: Similar in structure due to the presence of a sulfanyl group.

    Phenylacetic acids: Share a phenyl group with various functional groups attached.

Uniqueness

4-(2-Ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyridine core and the presence of both ethoxy and prop-2-en-1-ylsulfanyl groups make it a versatile compound for various applications.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C17H18N2O2S/c1-3-9-22-17-14(11-18)13(10-16(20)19-17)12-7-5-6-8-15(12)21-4-2/h3,5-8,13H,1,4,9-10H2,2H3,(H,19,20)

InChI Key

RAOSUHAWSOXLIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC=C

Origin of Product

United States

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